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molecular formula C10H11ClN2S B1271407 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine CAS No. 439693-52-4

6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine

Cat. No. B1271407
M. Wt: 226.73 g/mol
InChI Key: HRULXTDXJYTJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07183270B2

Procedure details

6-tert-Butyl-thieno[3,2-d]pyrimidin-4-ol (500 mg, 2.40 mmol, 1 eq.) and phosphorous oxychloride (4.48 mL, 48.0 mmol, 20 eq.) were refluxed under nitrogen for 1.5 hours. Stripped 3× from methylene chloride then dissolved in methylene chloride and rinsed 3× with saturated NaHCO3, 1× with brine. Dried and stripped in vacuo to give 250 mg of amber solids as product. LCMS detects (M+H)+=227.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
4.48 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[S:13][C:12]2[C:11](O)=[N:10][CH:9]=[N:8][C:7]=2[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].P(Cl)(Cl)([Cl:17])=O>C(Cl)Cl>[C:1]([C:5]1[S:13][C:12]2[C:11]([Cl:17])=[N:10][CH:9]=[N:8][C:7]=2[CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)C1=CC=2N=CN=C(C2S1)O
Name
Quantity
4.48 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
rinsed 3× with saturated NaHCO3, 1× with brine
CUSTOM
Type
CUSTOM
Details
Dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=2N=CN=C(C2S1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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